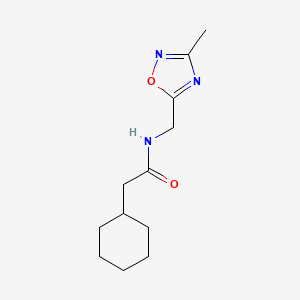

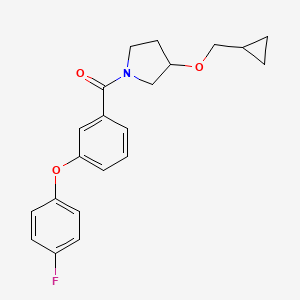

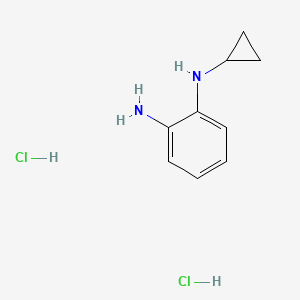

![molecular formula C10H9ClF3NO B2965791 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 17733-86-7](/img/structure/B2965791.png)

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacokinetics and Metabolism

Studies on related compounds, such as selective androgen receptor modulators (SARMs), have explored their pharmacokinetics and metabolism in preclinical models. For instance, research on S-1, a potent SARM, revealed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics in rats. This research helps in understanding the ideal pharmacokinetic properties for propanamides in drug development, providing a basis for further therapeutic exploration of related compounds (Wu et al., 2006).

Drug Metabolism

The metabolism of flutamide, a nonsteroidal antiandrogen closely related chemically to 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide, was studied to understand its transformation and potential toxic metabolites in human liver microsomes. Such studies are crucial for identifying metabolic pathways that could influence the safety and efficacy of related drugs (Goda et al., 2006).

Chemical Synthesis and Biocatalysis

Research has also focused on the asymmetric synthesis of related compounds using biocatalysts. For example, the synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, demonstrates the application of microbial reductases for enantioselective synthesis. This highlights the role of biocatalysis in producing chiral intermediates for pharmaceuticals (Choi et al., 2010).

Medicinal Chemistry

In medicinal chemistry, compounds similar to 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide have been synthesized and evaluated for various biological activities, such as tyrosinase and melanin inhibition. These studies contribute to the development of potential therapeutics for conditions like hyperpigmentation, showcasing the therapeutic potential of these compounds (Raza et al., 2019).

Analytical Chemistry

Furthermore, the analytical detection and quantification of compounds like flutamide in pharmaceutical formulations have been improved. Such research is essential for quality control and ensuring the safety and efficacy of pharmaceutical products (Rangappa et al., 2000).

作用機序

Target of Action

The primary target of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is the D-alanine–D-alanine ligase enzyme . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .

Mode of Action

It is believed that the compound binds to the active site of the d-alanine–d-alanine ligase enzyme, inhibiting its function . This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The affected pathway is the bacterial cell wall synthesis pathway . By inhibiting the D-alanine–D-alanine ligase enzyme, 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide disrupts the formation of the peptidoglycan layer of the bacterial cell wall . This leads to cell lysis and death .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The result of the action of 3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide is the disruption of the bacterial cell wall synthesis . This leads to the lysis of the bacterial cell and ultimately, the death of the bacteria .

特性

IUPAC Name |

3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO/c11-5-4-9(16)15-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPLMOJDZBCVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

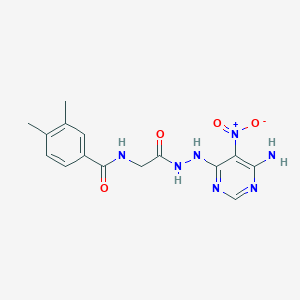

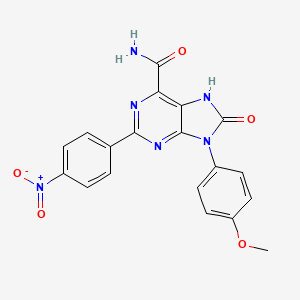

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)

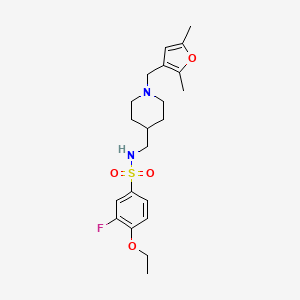

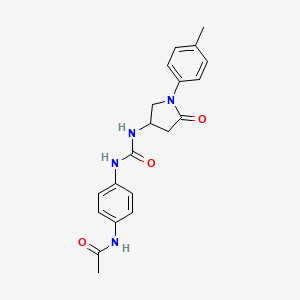

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)

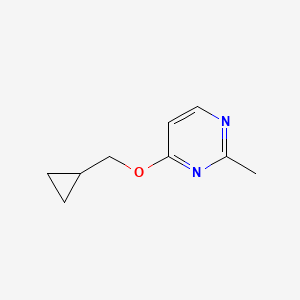

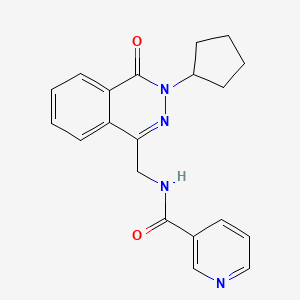

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965721.png)

![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)

![Methyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2965730.png)